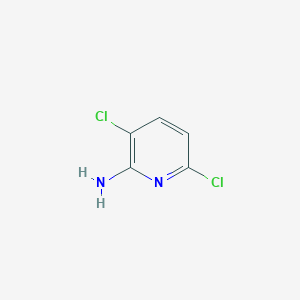

3,6-二氯吡啶-2-胺

描述

3,6-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It is also known by other synonyms such as 2-Amino-3,6-dichloropyridine, 3,6-DICHLORO-PYRIDIN-2-YLAMINE, and 3,6-DICHLORO-2-PYRIDINAMINE . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 3,6-Dichloropyridin-2-amine involves several steps. One method starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .Molecular Structure Analysis

The molecular structure of 3,6-Dichloropyridin-2-amine consists of a pyridine ring with two chlorine atoms and one amine group attached to it . The InChI string representation of the molecule isInChI=1S/C5H4Cl2N2/c6-3-1-2-4 (7)9-5 (3)8/h1-2H, (H2,8,9) . Physical And Chemical Properties Analysis

The molecular weight of 3,6-Dichloropyridin-2-amine is 163.00 g/mol . It has a computed XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors .科学研究应用

氯代杂芳烃的选择性胺化: Abel 等人 (2016) 的一项研究探讨了 3,6-二氯哒嗪和相关化合物与各种金刚烷基胺的胺化。他们发现二氯杂芳烃中的一个氯原子发生选择性取代,表明在选择性化学合成中具有潜在应用 (Abel 等人,2016)。

钌配合物催化的光辅助氧化: Yamaguchi 等人 (2004) 证明了 2,6-二氯吡啶 N-氧化物在烷烃的光辅助氧化中,由钌配合物催化。这说明了它在可见光照射下光调节烷烃氧化的作用 (Yamaguchi 等人,2004)。

钯催化的多氮杂环胺化: Averin 等人 (2005) 在钯催化的胺化过程中使用 3,5-二氯吡啶来创建新的多氮杂环。他们研究了产率对各种因素的依赖性,表明其在巨环合成中的用途 (Averin 等人,2005)。

钯催化的金刚烷基烷基胺杂芳基化: Abel 等人 (2017) 研究了使用二卤代吡啶(包括 3,5-二氯吡啶)钯催化的金刚烷基烷基胺杂芳基化。这项研究有助于理解有机合成中的偶联反应 (Abel 等人,2017)。

钯-二茂环戊二烯基三苯膦配合物催化的选择性胺化: Ji 等人 (2003) 报道了由钯-二茂环戊二烯基三苯膦配合物催化的多卤代吡啶(包括 5-溴-2-氯吡啶)的选择性胺化。这突出了它在实现有机合成中高化学选择性中的作用 (Ji 等人,2003)。

安全和危害

未来方向

While specific future directions for 3,6-Dichloropyridin-2-amine are not mentioned in the search results, it’s worth noting that pyridine derivatives are of significant interest in various fields, including pharmaceutical research. They are often used as building blocks in the synthesis of more complex molecules, and their diverse reactivity makes them valuable tools for chemical synthesis .

属性

IUPAC Name |

3,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRCFABAVMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394204 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropyridin-2-amine | |

CAS RN |

313535-01-2 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)